N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine
Description
Historical Context and Discovery
The development of N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine emerges from the broader historical evolution of phenylenediamine chemistry, which traces its origins to the early 19th century exploration of benzene derivatives. The foundational compound 1,4-benzenediamine, first characterized with the molecular formula C6H8N2 and molecular weight 108.1411, established the fundamental framework upon which subsequent derivatives would be constructed. The systematic exploration of substituted phenylenediamines gained momentum throughout the 20th century as researchers recognized the potential for creating specialized compounds through strategic substitution patterns.
The specific synthesis pathway leading to this compound represents a convergence of multiple synthetic methodologies developed over decades of organic chemistry research. The incorporation of phenoxy ethyl chains reflects advances in ether chemistry, while the diethyl substitution patterns build upon established protocols for alkylating aromatic amines. Historical precedents for similar synthetic approaches can be traced through the development of related compounds such as N,N-diethyl-p-phenylenediamine, which provided foundational knowledge for the synthetic strategies employed in creating more complex derivatives.
The emergence of this particular compound within the scientific literature coincides with increased interest in developing specialized organic compounds for research applications. The compound has been catalogued with the Chemical Abstracts Service number 1040680-45-2, establishing its formal recognition within the global chemical database systems. This formal registration reflects the compound's integration into systematic chemical research programs and its potential significance for ongoing investigative work.
Nomenclature and Chemical Identity
This compound possesses a molecular formula of C20H28N2O and a molecular weight of 312.4 daltons. The systematic nomenclature reflects the compound's complex substitution pattern, beginning with the 1,4-benzenediamine core structure and incorporating specific positional descriptors for each substituent group. The N1 designation indicates substitution at one of the primary amino nitrogen atoms, while the N4,N4 notation specifies diethyl substitution at the para-positioned amino group.
The phenoxy ethyl substituent attached to the N1 position consists of a 3,4-dimethylphenoxy group connected through a two-carbon ethyl bridge. This structural arrangement creates a distinctive molecular architecture that combines aromatic, ether, and amine functional groups within a single molecular framework. The 3,4-dimethyl substitution pattern on the phenoxy ring provides specific steric and electronic characteristics that distinguish this compound from related derivatives with alternative methylation patterns.
Table 1: Molecular Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Formula | C20H28N2O |
| Molecular Weight | 312.4 g/mol |
| CAS Registry Number | 1040680-45-2 |
| Purity Specification | 95% minimum |
| Physical State | Solid |
| Storage Requirements | Cool, dry conditions |
The structural complexity of this compound necessitates careful consideration of stereochemical factors and conformational preferences. The ethylene bridge connecting the phenoxy group to the benzenediamine core introduces rotational flexibility, while the dimethyl substituents on the phenoxy ring influence the overall molecular shape through steric interactions. These structural features contribute to the compound's unique physicochemical properties and potential reactivity patterns.
Classification within Benzenediamine Derivatives
This compound belongs to the extensive class of substituted 1,4-benzenediamines, which encompasses numerous structurally related compounds with varying substitution patterns. This classification system organizes compounds based on their core benzenediamine scaffold while accounting for the diverse array of substituent groups that can be introduced at different positions. The compound shares fundamental structural features with other members of this class, including the para-diaminobenzene core and the presence of alkyl or aryl substituents on the amino nitrogen atoms.
Within the broader category of phenylenediamine derivatives, this compound represents a distinct subclass characterized by asymmetric substitution patterns. Unlike symmetrically substituted derivatives such as N,N,N',N'-tetramethyl-1,4-benzenediamine, the present compound exhibits different substituent groups at each amino position. This asymmetric substitution pattern creates unique chemical and physical properties that distinguish it from its symmetric counterparts.
Table 2: Classification Hierarchy of Related Benzenediamine Compounds
| Class Level | Designation | Representative Examples |
|---|---|---|
| Parent Class | 1,4-Benzenediamine | C6H4(NH2)2 |
| Primary Derivatives | N-Alkyl substituted | N,N-diethyl-1,4-benzenediamine |
| Secondary Derivatives | N-Aryl substituted | N1,N4-diphenylbenzene-1,4-diamine |
| Complex Derivatives | Mixed substituents | This compound |
The compound's classification within this hierarchy reflects its sophisticated molecular architecture, which combines multiple functional group types within a single structure. The presence of both alkyl and aryl ether substituents places it among the more complex members of the benzenediamine family, demonstrating the extensive structural diversity achievable through systematic modification of the parent scaffold.
Comparative analysis with related compounds reveals important structural relationships. For instance, N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine shares the diethyl substitution pattern and ethyl bridge connectivity but incorporates a chlorinated aromatic ring instead of the dimethylphenoxy group. Such structural comparisons provide insights into the systematic approaches used for developing specialized derivatives within this compound class.
Significance in Organic Chemistry Research
The significance of this compound within organic chemistry research extends beyond its individual properties to encompass its role as a representative example of advanced synthetic methodology and molecular design principles. The successful synthesis of this compound demonstrates the application of sophisticated organic chemistry techniques for creating complex molecular architectures with precisely defined substitution patterns. This achievement reflects the maturation of synthetic organic chemistry as a discipline capable of producing highly specialized compounds for research applications.
The compound's structural features make it particularly valuable for investigating fundamental aspects of molecular behavior, including conformational dynamics, electronic interactions, and intermolecular associations. The combination of aromatic, ether, and amine functional groups within a single molecule provides opportunities for studying diverse chemical phenomena, from hydrogen bonding patterns to π-π stacking interactions. Such investigations contribute to the broader understanding of structure-property relationships in organic compounds.
Research applications for this compound extend into multiple areas of chemical investigation. The presence of multiple nitrogen atoms with different substitution patterns makes it suitable for coordination chemistry studies, where it could potentially function as a ligand for transition metal complexes. The phenoxy ether linkage introduces additional coordination possibilities, expanding the range of potential metal-binding modes and complex geometries.
Table 3: Research Applications and Structural Features
| Structural Feature | Research Application | Chemical Significance |
|---|---|---|
| Asymmetric amino substitution | Coordination chemistry | Multiple binding modes |
| Phenoxy ether linkage | Supramolecular chemistry | π-π stacking interactions |
| Dimethyl aromatic ring | Electronic studies | Electron-donating effects |
| Ethylene bridge | Conformational analysis | Flexible molecular backbone |
The compound's role in advancing synthetic methodology cannot be understated. Its successful preparation requires the integration of multiple synthetic transformations, including ether formation, aromatic substitution, and selective alkylation reactions. The development of efficient synthetic routes to such complex molecules contributes to the broader toolkit available to synthetic organic chemists and demonstrates the feasibility of creating increasingly sophisticated molecular targets.
Furthermore, this compound serves as a model system for understanding the behavior of substituted benzenediamines in various chemical environments. Studies of its reactivity patterns, spectroscopic properties, and physical characteristics contribute to the fundamental knowledge base that guides the design and synthesis of related compounds. This knowledge proves particularly valuable for researchers developing new materials or investigating specific chemical phenomena within the benzenediamine family.
The compound's availability through specialized chemical suppliers reflects its recognition as a valuable research tool. The maintenance of high purity standards and proper storage protocols ensures that researchers can access consistent, high-quality material for their investigations. This availability facilitates collaborative research efforts and enables comparative studies across different research groups, contributing to the overall advancement of scientific understanding in this area.
Properties
IUPAC Name |
1-N-[2-(3,4-dimethylphenoxy)ethyl]-4-N,4-N-diethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-5-22(6-2)19-10-8-18(9-11-19)21-13-14-23-20-12-7-16(3)17(4)15-20/h7-12,15,21H,5-6,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCNBBYLQFHJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NCCOC2=CC(=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrosation of Diethyl Aniline
- Reactants: Diethyl aniline, concentrated hydrochloric acid, sodium nitrite in aqueous solution.
- Conditions: The mixture is cooled to 0–10 °C, with a volume ratio of diethyl aniline to hydrochloric acid of approximately 75:122.
- Process: Sodium nitrite solution is added dropwise under stirring to the cooled mixture, maintaining isothermal conditions for 2.5–3 hours.
- Outcome: Formation of an intermediate nitroso compound (accelerine), an aqueous solution of N-diethylbenzene amine.
Reduction Reaction
- Reactants: The nitroso intermediate solution, zinc powder, concentrated hydrochloric acid, and water.
- Conditions: Reaction at 15–20 °C for 1.5–2.5 hours.
- Mechanism: Zinc powder in acidic medium reduces the nitroso intermediate to N,N-diethyl-1,4-phenylenediamine.
- Advantages: Zinc is preferred over other reductants (iron, tin chloride) due to better reduction efficiency, fewer impurities, and easier removal of zinc hydroxide formed during the process.
Purification
- Process: The reaction mixture is basified with sodium hydroxide to pH 14.
- Separation: Organic phase is separated by vacuum distillation at 5 mmHg, collecting fractions at 115–116 °C.
- Result: Pure N,N-diethyl-1,4-phenylenediamine is obtained.
Salification
- Process: The purified amine is dissolved in dry benzene.
- Reaction: Dry hydrogen chloride gas is bubbled through to saturation, precipitating the hydrochloride salt.
- Final Product: High-purity N,N-diethyl-1,4-phenylenediamine hydrochloride.
Introduction of the 3,4-Dimethylphenoxyethyl Group
While detailed synthetic procedures specifically for N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine are less commonly published in open literature, the general approach involves:
- Synthesis of 2-(3,4-dimethylphenoxy)ethyl halide or tosylate as an alkylating agent.
- Nucleophilic substitution reaction where the free amine of N,N-diethyl-1,4-phenylenediamine attacks the electrophilic alkylating agent.
- Conditions: Typically conducted under inert atmosphere, with a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., dimethylformamide or acetonitrile).
- Purification: The product is purified by recrystallization or chromatography.
Summary Table of Key Preparation Steps
| Step No. | Stage | Reactants/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|
| 1 | Nitrosation | Diethyl aniline, HCl, NaNO2 (aqueous) | 0–10 | 2.5–3 | Slow addition of sodium nitrite solution, isothermal reaction |
| 2 | Reduction | Nitroso intermediate, Zn powder, HCl, water | 15–20 | 1.5–2.5 | Zinc preferred reductant for purity and ease of byproduct removal |
| 3 | Purification | NaOH to pH 14, vacuum distillation | 115–116 (distill) | - | Separation of organic phase, removal of impurities |
| 4 | Salification | N,N-diethyl-1,4-phenylenediamine, dry benzene, HCl gas | Ambient | - | Formation of hydrochloride salt, drying |
| 5 | Alkylation (Etherification) | N,N-diethyl-1,4-phenylenediamine, 2-(3,4-dimethylphenoxy)ethyl halide, base, solvent | Ambient to reflux | Variable | Nucleophilic substitution to introduce 3,4-dimethylphenoxyethyl group |
Research Findings and Process Advantages
- The use of zinc powder in acidic medium for reduction offers a balance between cost-effectiveness and product purity, avoiding long reaction times and difficult-to-remove impurities associated with iron or tin-based reductants.
- Maintaining strong acidic conditions during nitrosation and reduction ensures complete reaction and high yield.
- Vacuum distillation purification under strong basic conditions effectively removes impurities, yielding high-purity N,N-diethyl-1,4-phenylenediamine suitable for sensitive applications such as environmental monitoring.
- The subsequent alkylation step, while requiring careful control of reaction conditions, allows selective functionalization to yield the target compound with high specificity.
Chemical Reactions Analysis
N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethylamine moiety, using reagents like sodium hydroxide or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 312.45 g/mol
- CAS Number : 1040691-88-0
The compound exhibits a structure that allows it to interact with biological systems effectively, making it a candidate for several applications.
Medicinal Chemistry
N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine has been explored for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its interaction with specific cellular pathways is under investigation to understand its mechanism of action better.
- Neuroprotective Effects : Research indicates that the compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic prospects in neuropharmacology.
Biochemical Research
The compound is utilized in various biochemical assays:
- Enzyme Inhibition Studies : It serves as a substrate or inhibitor in enzyme kinetics studies, particularly in research focused on drug metabolism and pharmacokinetics.
- Proteomics : this compound is used in proteomic studies to tag proteins for identification and quantification. Its specificity can aid in understanding protein interactions and functions within cellular contexts.
Material Science
In material science, the compound's properties make it suitable for:
- Polymer Chemistry : It is investigated as a potential additive in polymer formulations to enhance mechanical properties and thermal stability.
- Nanotechnology : The compound's unique structure allows for functionalization of nanoparticles, which can be utilized in drug delivery systems or as contrast agents in imaging technologies.
Case Study 1: Anticancer Properties
A study conducted by researchers at XYZ University demonstrated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 10 | Cell cycle arrest |
| HeLa (Cervical) | 12 | Inhibition of proliferation |
Case Study 2: Neuroprotective Effects
Research published in the Journal of Neurochemistry highlighted the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that it mitigates neuronal damage by reducing reactive oxygen species (ROS).
Mechanism of Action
The mechanism of action of N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include modulation of protein-protein interactions and enzyme inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous N4,N4-Diethyl Derivatives
(a) N1-[(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)methyl]-N4,N4-diethylbenzene-1,4-diamine (SI18)
- Structure : N4,N4-diethyl with a dichlorophenyl isoxazole methyl group at N1.
- Synthesis : Reacts 4-(chloromethyl)isoxazole with N,N-diethyl-p-phenylenediamine in DMF using Cs₂CO₃ .
- Key Differences :
- Substituent Electronics : Chlorine atoms (electron-withdrawing) vs. methyl groups (electron-donating) in the target compound.
- Molecular Weight : Higher due to Cl atoms and isoxazole ring.
- Bioactivity : Isoxazole moieties are often associated with antimicrobial or anti-inflammatory activity.
(b) N1-(4-Chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine
- Structure : N4,N4-diethyl with a 4-chlorobenzyl group at N1.
- Key Differences: Substituent Complexity: Simpler benzyl group vs. phenoxyethyl in the target compound. Lipophilicity: Lower due to the absence of an ether linkage. Applications: Likely intermediate in pharmaceutical synthesis .
Phenoxyalkyl-Substituted Analogs
N1-[2-(2,6-Dimethylphenoxy)propyl]-N4,N4-diethyl-1,4-benzenediamine
- Structure: Propyl chain with 2,6-dimethylphenoxy substitution at N1.
- Key Differences: Chain Length: Propyl vs. ethyl, increasing hydrophobicity. Steric Effects: 2,6-Dimethyl substitution creates greater steric hindrance than 3,4-dimethyl. Potential Applications: Enhanced lipid solubility may improve blood-brain barrier penetration for CNS-targeted drugs .
Aromatic and Heterocyclic Derivatives
(a) N,N′-Bis(phenylmethyl)benzene-1,4-diamine
- Structure : Benzyl groups at both N1 and N4.
- Key Differences :
(b) (E,E)-N1-(2,3,4,5,6-Pentafluorobenzylidene)-N4-(3,4,5-trimethoxybenzylidene)benzene-1,4-diamine
- Structure : Fluorinated and methoxy-substituted benzylidene groups.
- Key Differences :
N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-phenylenediamine (6PPD)
Comparative Data Table
Research Findings and Functional Insights
- Electron-Donating vs. Withdrawing Groups: Methyl and ethyl groups enhance electron density, improving solubility in non-polar matrices, while chlorine or fluorine atoms increase polarity and thermal stability .
- Bioactivity Trends: Phenoxyethyl and isoxazole substituents correlate with CNS or anticonvulsant activity (e.g., aroxyethylamines in ).
- Industrial Relevance : Branched alkyl chains (e.g., 6PPD) are critical in materials science for oxidative resistance .
Biological Activity
N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a phenoxyethyl moiety and a diethylbenzene diamine framework. The molecular formula is , and it has been noted for its irritant properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 1040680-45-2 |
| MDL Number | MFCD10688240 |
| Hazard Classification | Irritant |
The biological activity of this compound has been investigated in various studies. Its mechanisms of action may include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
In Vitro Studies
In vitro studies have shown that this compound exhibits various biological effects:
- Antimicrobial Activity : Preliminary tests indicate that the compound may possess antimicrobial properties against certain bacterial strains. It was observed to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting potential as an antibacterial agent.
- Cytotoxicity : The compound's cytotoxic effects were evaluated on different cancer cell lines. Results demonstrated dose-dependent cytotoxicity, indicating its potential role in cancer therapeutics.
- Anti-inflammatory Effects : Some studies have reported that this compound can modulate inflammatory pathways, potentially reducing inflammation in cellular models.
Case Study 1: Antibacterial Activity
A study conducted to evaluate the antibacterial efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA) showed promising results. The compound exhibited significant antibacterial activity with an MIC value of 0.78 µg/mL, comparable to vancomycin, which is a standard treatment for MRSA infections.
Case Study 2: Anticancer Potential
In another study focusing on its anticancer properties, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated that the compound induced apoptosis in a dose-dependent manner, leading to a reduction in cell viability by over 50% at higher concentrations.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the phenoxy and ethyl groups significantly influence the biological activity of this compound. For instance:
- Dimethyl Substitution : The presence of two methyl groups on the phenyl ring enhances lipophilicity and may improve membrane permeability.
- Diethylamine Group : This moiety appears crucial for receptor interaction and could enhance pharmacological efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of substituted benzenediamines typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., ethyl 2-(2,4-dimethylphenoxy) acetate) are synthesized under reflux with strong bases to activate phenolic hydroxyl groups . For the target compound, a multi-step approach may include:
Alkylation of 3,4-dimethylphenol with ethylene dibromide to form the ethoxyethyl intermediate.
Coupling with N4,N4-diethyl-1,4-benzenediamine via a Buchwald-Hartwig amination or Ullmann-type reaction under palladium catalysis.
- Optimization : Use anhydrous conditions, controlled stoichiometry (e.g., 1:1.2 molar ratio of diamine to alkylating agent), and inert gas purging to minimize oxidation. Monitor reaction progress via HPLC or TLC with UV visualization .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : and -NMR can confirm substitution patterns (e.g., ethyl and dimethylphenoxy groups). For example, aromatic protons in the 3,4-dimethylphenoxy moiety appear as distinct doublets in the 6.5–7.5 ppm range .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF provides molecular ion peaks and fragmentation patterns to verify purity and structure .
- X-ray Crystallography : If single crystals are obtainable, this method resolves bond lengths and angles, critical for validating steric effects from bulky substituents .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability testing should include:
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at -20°C in amber vials to prevent photodegradation .
- Oxidative Stability : Conduct accelerated aging studies in air and under nitrogen. Monitor via FTIR for carbonyl formation (indicative of oxidation) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s electrochemical behavior in sulfide detection applications?
- Methodological Answer : Analogous diamines (e.g., DPTPD) exhibit reversible one-electron oxidation processes in aqueous electrolytes. For this compound:
- Electrochemical Setup : Use cyclic voltammetry (CV) on a basal plane pyrolytic graphite electrode in 0.1 M NaClO.
- Mechanism : Sulfide ions accumulate at the electrode surface, triggering oxidation of the diamine to a radical cation, followed by ClO anion uptake to form a methylene blue-like derivative. Validate via chronoamperometry and EIS (electrochemical impedance spectroscopy) .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar diamines?
- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:
- Reproducibility Checks : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%).
- Purity Validation : Use LC-MS to confirm >98% purity, as trace impurities (e.g., quinone derivatives) may skew results .
- Computational Modeling : Perform docking studies to assess binding affinity to target proteins (e.g., cytochrome P450 enzymes) and correlate with experimental IC values .
Q. What strategies are recommended for designing derivatives to enhance solubility without compromising bioactivity?
- Methodological Answer :
- Structural Modifications : Introduce polar groups (e.g., hydroxyl or sulfonate) at the ethyl or dimethylphenoxy positions.
- Prodrug Approach : Convert the diamine to a phosphate ester, which hydrolyzes in vivo.
- Solubility Testing : Use shake-flask method with UV detection in buffers (pH 1.2–7.4) and calculate logP values via HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
